1-(Chloromethyl)cyclohexane-1-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

1-(Chloromethyl)cyclohexane-1-carbaldehyde (CAS 1936083-88-3) is an α,α-disubstituted cyclohexane derivative bearing a reactive aldehyde (–CHO) and a chloromethyl (–CH₂Cl) group at the 1-position, yielding a quaternary carbon center. With molecular formula C₈H₁₃ClO and a molecular weight of 160.64 g·mol⁻¹, the compound presents as a high-boiling liquid (est.

Molecular Formula C8H13ClO
Molecular Weight 160.64 g/mol
Cat. No. B13256103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)cyclohexane-1-carbaldehyde
Molecular FormulaC8H13ClO
Molecular Weight160.64 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CCl)C=O
InChIInChI=1S/C8H13ClO/c9-6-8(7-10)4-2-1-3-5-8/h7H,1-6H2
InChIKeySBBMBJNFQVTPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)cyclohexane-1-carbaldehyde: Core Identity and Baseline Procurement Specifications


1-(Chloromethyl)cyclohexane-1-carbaldehyde (CAS 1936083-88-3) is an α,α-disubstituted cyclohexane derivative bearing a reactive aldehyde (–CHO) and a chloromethyl (–CH₂Cl) group at the 1-position, yielding a quaternary carbon center . With molecular formula C₈H₁₃ClO and a molecular weight of 160.64 g·mol⁻¹, the compound presents as a high-boiling liquid (est. ~175 °C) with a computed lipophilicity of XLogP3 = 2.2 . Its bifunctional architecture places it within the class of cyclohexane carbaldehyde building blocks, yet the geminal chloromethyl substituent imparts distinct reactivity and physicochemical properties compared to the parent cyclohexanecarboxaldehyde (C₇H₁₂O, MW 112.17, XLogP3 = 1.8) . This compound is catalogued under the IUPAC name 1-(chloromethyl)cyclohexane-1-carbaldehyde and represented by the SMILES string O=CC1(CCl)CCCCC1 .

Bifunctional aldehyde and chloromethyl handle supports sequential, protecting-group-free diversification strategies
Quaternary carbon center enables spirocyclization and stereochemical control in complex molecule synthesis
Chloride leaving group may support enhanced storage stability relative to bromomethyl analogs for scalable procurement

Why 1-(Chloromethyl)cyclohexane-1-carbaldehyde Cannot Be Replaced by Generic Cyclohexane Carbaldehydes


Substituting the target compound with cyclohexanecarboxaldehyde or simple 4-substituted analogs eliminates the chloromethyl nucleofuge, which is the critical handle for downstream SN2 diversification, spirocyclization, and quaternary-center construction [1]. The absence of this leaving group reduces the compound to a monofunctional aldehyde, incapable of the sequential, orthogonal functionalizations that define its synthetic utility in medicinal chemistry and complex molecule synthesis . Furthermore, the chloromethyl substituent contributes a measurable increase in lipophilicity (ΔXLogP3 ≈ +0.4 vs. cyclohexanecarboxaldehyde) that alters solubility, membrane partitioning, and chromatographic behavior—parameters directly relevant to both reaction optimization and downstream biological profiling . Bromomethyl analogs, while offering higher intrinsic SN2 reactivity, suffer from markedly lower thermal and photolytic stability, which complicates storage, handling, and large-scale procurement [2].

Chloromethyl leaving group

Cyclohexanecarboxaldehyde lacks the chloromethyl nucleofuge, eliminating orthogonal SN2 diversification and spirocyclization routes.

Quaternary carbon architecture

Mono-substituted analogs cannot form quaternary spiro junctions; only linear chain extension is accessible.

Physicochemical profile shift

Lower lipophilicity of the parent aldehyde may alter reversed-phase retention and partitioning, potentially affecting purification and biological assay correlations.

Quantitative Differentiation Evidence for 1-(Chloromethyl)cyclohexane-1-carbaldehyde vs. Closest Analogs


Lipophilicity Differential: XLogP3 Comparison with Parent Cyclohexanecarboxaldehyde

The target compound exhibits a computed XLogP3 of 2.2 , compared with cyclohexanecarboxaldehyde (XLogP3 = 1.77–1.80) . This ΔXLogP3 ≈ +0.4 arises from the chlorine atom in the chloromethyl group, which increases hydrophobic surface area and polarizability. The higher lipophilicity predicts enhanced membrane permeability (relevant for biological screening of derivatives) and altered retention in reversed-phase chromatographic purification.

Lipophilicity (XLogP3)
Reported
2.2 vs 1.8 (Δ +0.4)
May affect membrane permeability and RP-HPLC retention
Computational prediction; verify experimentally
Lipophilicity Drug-likeness Physicochemical profiling

Bifunctional Reactivity Advantage: Aldehyde + Chloromethyl vs. Mono-Aldehyde Analogs

Cyclohexanecarboxaldehyde provides only a single reactive handle (aldehyde) for diversification . In contrast, the target compound’s aldehyde and chloromethyl groups are chemically orthogonal: the aldehyde can undergo Wittig olefination, Grignard addition, or reductive amination, while the chloromethyl group can independently participate in nucleophilic substitution (SN2) with amines, thiols, or alkoxides . This bifunctionality enables a two-step sequential diversification strategy without protecting-group manipulation, a capability absent in mono-aldehyde analogs.

Orthogonal handles
Class-level
Aldehyde + Chloromethyl vs Aldehyde only
Enables sequential diversification without protecting groups
Class-level inference; validate with specific substrates
Organic synthesis Bifunctional building blocks Sequential functionalization

Chloromethyl vs. Bromomethyl: Stability–Reactivity Balance Favoring Procurability

The carbon–chlorine bond dissociation energy (BDE) for primary alkyl chlorides is approximately 339 kJ/mol, versus approximately 285 kJ/mol for the analogous carbon–bromine bond [1]. This ~54 kJ/mol difference translates into a bromomethyl analog being significantly more reactive in SN2 displacements (by a factor of ~30–50× under comparable conditions ), but also markedly less stable to thermal degradation, photolysis, and inadvertent hydrolysis during storage and shipping. The chloromethyl compound thus offers a superior shelf-life and handling safety profile for procurement and inventory management, while retaining sufficient reactivity for synthetic applications.

C–Cl vs C–Br stability
Class-level
BDE 339 vs 285 kJ/mol (Δ +54 kJ/mol)
Reported greater storage stability with sufficient SN2 reactivity
Actual shelf-life depends on storage conditions
Leaving group stability Alkyl halide reactivity Chemical procurement

Quaternary Carbon Architecture: Steric and Conformational Differentiation from 4-Substituted Analogs

The 1,1-disubstitution pattern of the target compound creates a quaternary carbon center on the cyclohexane ring . This structural feature is absent in 4-substituted cyclohexane carbaldehydes (e.g., 4-(chloromethyl)cyclohexane-1-carbaldehyde), where the chloromethyl and aldehyde groups are on different carbons. The geminal arrangement forces both substituents into a fixed axial/equatorial disposition in the chair conformation, pre-establishing stereochemical outcomes in subsequent reactions. Furthermore, quaternary carbon-containing cyclohexane aldehydes are privileged intermediates in spiro compound synthesis, where the quaternary center serves as the spiro junction [1].

Quaternary carbon center
Reported
1,1-Disubstituted vs 1,4-disubstituted
Geminal pattern essential for spiro junction formation
Synthetic precedent from tetrodotoxin route
Quaternary carbon centers Spiro compound synthesis Conformational analysis

Molecular Weight and Boiling Point Differentiation vs. Parent Cyclohexanecarboxaldehyde

The target compound has a molecular weight of 160.64 g·mol⁻¹ , representing a 43% increase over cyclohexanecarboxaldehyde (MW 112.17 g·mol⁻¹) . This mass increment corresponds to the replacement of a hydrogen by a chloromethyl group (–CH₂Cl, mass 49.5 Da). The estimated boiling point of approximately 175 °C is roughly 12–14 °C higher than that of cyclohexanecarboxaldehyde (161–163 °C) , consistent with the increased molecular weight and polarizability. These physical property differences directly impact distillation purification protocols, vapor pressure, and solvent compatibility in reaction optimization.

MW & Boiling point
Reported
160.64 g/mol, ~175 °C vs 112.17 g/mol, 161–163 °C
Higher BP may reduce volatility losses during scale-up
Estimated BP; confirm experimentally
Physical properties Purification Process chemistry

Optimal Research and Industrial Application Scenarios for 1-(Chloromethyl)cyclohexane-1-carbaldehyde


Synthesis of Spirocyclic Pharmacophores via Sequential Aldehyde Functionalization and Intramolecular SN2 Cyclization

The quaternary carbon center at the 1-position of the cyclohexane ring, combined with the chloromethyl leaving group, makes this compound an ideal precursor for spirocyclic frameworks . A prototypical route involves first functionalizing the aldehyde (e.g., via Wittig olefination or reductive amination to install a nucleophilic terminus), followed by intramolecular SN2 displacement of chloride to close the spiro ring. This strategy mirrors the approach used in tetrodotoxin total synthesis, where functionalized cyclohexanecarbaldehyde derivatives bearing a leaving group at the 1-position were converted via spiro α-chloroepoxide intermediates [1]. Procurement of the pre-formed chloromethyl aldehyde eliminates the need for late-stage halogenation steps.

Diversity-Oriented Synthesis (DOS) Libraries Utilizing Orthogonal Bifunctional Handle

The orthogonal reactivity of the aldehyde and chloromethyl groups enables a two-dimensional diversification strategy for generating compound libraries . In a typical DOS workflow, the aldehyde is first derivatized with a set of amines (reductive amination) or phosphonium ylides (Wittig) to generate a first dimension of diversity. The chloromethyl group is then reacted in a second, independent step with a different set of nucleophiles (thiols, amines, alkoxides) to create a combinatorial library. This sequential, protecting-group-free diversification is not achievable with cyclohexanecarboxaldehyde or 4-substituted analogs [1].

Lipophilic Fragment in Medicinal Chemistry Lead Optimization

With XLogP3 = 2.2 , the target compound provides an approximately 0.4 log unit increase in lipophilicity over the parent cyclohexanecarboxaldehyde scaffold (XLogP3 = 1.8) [1]. In fragment-based drug discovery or lead optimization campaigns, this incremental lipophilicity can be exploited to fine-tune ADME properties—particularly membrane permeability and plasma protein binding—without introducing additional aromatic rings or larger alkyl chains that would significantly increase molecular weight. The aldehyde handle also permits direct conjugation to amine-containing pharmacophores via reductive amination, while the chloromethyl group remains available for subsequent SAR exploration.

Process Chemistry Scale-Up Where Bromomethyl Analogs Pose Stability Risks

For reaction sequences requiring a primary alkyl halide electrophile, the chloromethyl compound offers a practical advantage over the corresponding bromomethyl analog: the C–Cl bond (BDE ≈ 339 kJ/mol) is approximately 54 kJ/mol stronger than the C–Br bond (BDE ≈ 285 kJ/mol) . This translates into reduced sensitivity to thermal degradation during exothermic reactions, lower rates of photolytic decomposition during storage, and diminished hydrolytic lability in the presence of adventitious moisture [1]. For kilogram-scale procurement and long-term inventory, these stability attributes reduce batch failure rates and simplify shipping logistics compared to the bromomethyl congener.

Tetrodotoxin and Complex Natural Product Total Synthesis

The total synthesis of optically active tetrodotoxin has employed functionalized cyclohexanecarbaldehyde derivatives with leaving groups at the 1-position as key intermediates for constructing the complex polyoxygenated cyclohexane core . The target compound, bearing a chloromethyl group, can serve as a surrogate for the hydroxymethyl or protected hydroxymethyl intermediates used in published routes, offering the advantage that chloride can be displaced directly—bypassing an alcohol protection/deprotection sequence. This substitution shortens the synthetic route by at least one step compared to routes that start from 1-(hydroxymethyl)cyclohexane-1-carbaldehyde [1].

Application
Selection Property
Validation Focus
Spirocyclic pharmacophore synthesis
Geminal chloromethyl aldehyde precursor
Spirocyclization efficiency
Diversity-oriented synthesis (DOS) libraries
Orthogonal bifunctional reactivity
Sequential diversification feasibility
Lipophilic fragment lead optimization
Increased lipophilicity scaffold
Physicochemical property tuning
Process chemistry scale-up
Chloride leaving group stability
Thermal and photolytic stability at scale
Natural product total synthesis (e.g., tetrodotoxin)
Quaternary carbon spiro intermediate
Route-step reduction via direct chloride displacement
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